
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-3-yl)acetamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic components such as the pyrrol, oxadiazole, and pyridine rings. These structural motifs are commonly found in various pharmacologically active compounds.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that include the formation of amide bonds, the introduction of heterocyclic rings, and various substitution reactions. For instance, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides and their analogs, as described in the first paper, involves exploring variations in N-acyl, N-alkyl, and amino functions to optimize biological activity as kappa-opioid agonists . Similarly, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involves indolization, decarboxylation, and amidification steps . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple rings that can interact with biological targets. The presence of a 1,2,4-oxadiazole ring, as seen in the compound of interest, is a common feature in molecules with potential anticancer properties, as seen in the third paper . The molecular docking studies mentioned in the fourth paper suggest that the structural features of these compounds are crucial for their biological activity .
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the functional groups present. The acetamide moiety is a key functional group that can undergo various chemical reactions, including hydrolysis to form acids and amines, or it can be involved in further substitution reactions. The presence of heterocyclic rings also suggests potential for electrophilic substitution reactions, as these rings often have nucleophilic sites .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The heterocyclic components contribute to the compound's polarity, solubility, and potential for forming hydrogen bonds, which are important for biological interactions. The stability of the compound under various conditions is also an important consideration, as seen in the eighth paper, where the stability of a related oxadiazole compound is discussed .
科学的研究の応用
Coordination Complexes and Antioxidant Activity
The synthesis and characterization of pyrazole-acetamide derivatives, similar in structure to the queried compound, have led to the development of novel Co(II) and Cu(II) coordination complexes. These complexes demonstrate significant antioxidant activity, as evaluated by various in vitro methods such as DPPH, ABTS, and FRAP assays. The study highlights the potential of such compounds in developing antioxidant agents, showcasing the intricate relationship between molecular structure and biological activity (Chkirate et al., 2019).
Corrosion Inhibition
Research on 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, which share a structural resemblance with the target compound, has demonstrated their efficacy as corrosion inhibitors. These compounds have been tested in acidic and mineral oil mediums, showing promising results in protecting steel surfaces from corrosion. This application is crucial for industries where metal longevity and integrity are paramount, such as in construction and manufacturing (Yıldırım & Cetin, 2008).
Synthetic Utility in Organic Chemistry
The use of 3-methyl-4H-[1,2,4]-oxadiazol-5-one, a core structure in the compound of interest, has been explored for protecting monosubstituted acetamidines in various synthetic sequences. This application underlines the compound's stability and versatility in organic synthesis, providing a foundation for developing novel synthetic routes and methodologies (Moormann et al., 2004).
Insecticidal Applications
Innovative heterocycles incorporating a thiadiazole moiety, derived from compounds structurally related to the queried molecule, have shown significant insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research opens avenues for developing new, more effective insecticides with potentially lower environmental impact (Fadda et al., 2017).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-20-7-3-5-12(20)15-18-14(22-19-15)10-17-13(21)8-11-4-2-6-16-9-11/h2-7,9H,8,10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXYWBQNLHOELV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

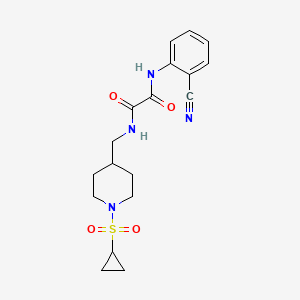
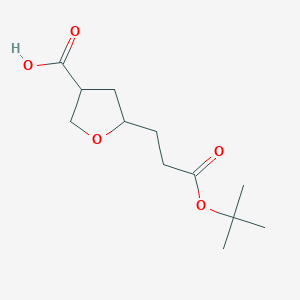
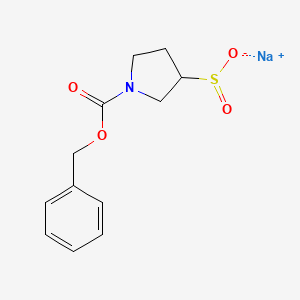
![2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid hydrochloride](/img/structure/B2501763.png)
![3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid](/img/structure/B2501764.png)
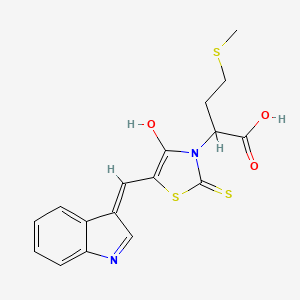




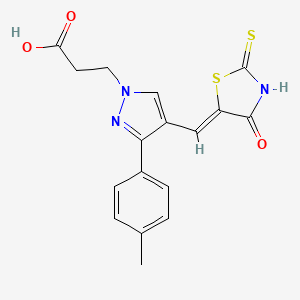
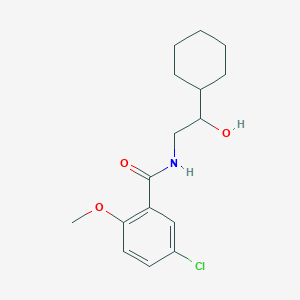
![(1R,5S)-2,2,2-trifluoroethyl 3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2501777.png)
![4-Methoxy-1-methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2501778.png)